molecular formula C5H2Br3N B189629 2,3,5-Tribromopyridine CAS No. 75806-85-8

2,3,5-Tribromopyridine

Cat. No.: B189629
CAS No.: 75806-85-8
M. Wt: 315.79 g/mol
InChI Key: BBHYMJRPJFVNPI-UHFFFAOYSA-N
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Description

2,3,5-Tribromopyridine is an organic compound with the chemical formula C5H2Br3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,5-Tribromopyridine typically involves the bromination of pyridine. The process can be summarized as follows :

    Dissolution: Pyridine is dissolved in an organic solvent such as dichloromethane or chloroform.

    Addition of Bromine: Bromine is added to the solution, and the reaction mixture is heated.

    Hydrolysis: After the reaction, water is added to hydrolyze the brominated product.

    Purification: The product is then purified through filtration and crystallization.

Industrial Production Methods

Industrial production methods for this compound follow similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

2,3,5-Tribromopyridine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Tribromopyridine involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms make the compound highly reactive, allowing it to form bonds with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromopyridine
  • 2,5-Dibromopyridine
  • 3,5-Dibromopyridine
  • 2,3,5-Trichloropyridine

Uniqueness

2,3,5-Tribromopyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other bromopyridine derivatives may not be as effective .

Properties

IUPAC Name

2,3,5-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYMJRPJFVNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347971
Record name 2,3,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75806-85-8
Record name 2,3,5-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75806-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Tribromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,3,5-Tribromopyridine in the synthesis of organochalcogen compounds?

A1: this compound serves as a valuable starting material for synthesizing specific pyridyl selenium and tellurium compounds due to its ability to undergo selective bromine-magnesium exchange reactions. [, , ] This selectivity arises from the different reactivity of the bromine atoms in the 2, 3, and 5 positions of the pyridine ring. By utilizing reagents like isopropyl magnesium chloride (iPrMgCl), researchers can target a specific bromine atom for replacement, enabling the controlled synthesis of desired isomers. [, ] This is particularly important for accessing 3-pyridyl chalcogens, which were previously challenging to synthesize. []

Q2: How does this compound contribute to the synthesis of both symmetrical and unsymmetrical dipyridyl dichalcogenides?

A2: this compound can be transformed into both symmetrical and unsymmetrical dipyridyl diselenides and ditellurides through a multi-step process. [, , ]

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